2-bromo-1-(chloromethyl)-4-nitrobenzene

Nucleophilic Substitution Electrophilicity Structure-Activity Relationship

This polysubstituted benzene offers three orthogonal reactive handles: a Suzuki-ready bromine, an Sₙ2-active chloromethyl group, and a reducible nitro group. Its 1,2,4-substitution pattern is critical—positional isomers (e.g., CAS 318261-49-3) yield different products. The para-nitro group lowers logP (~2.8) for better drug-like properties. Use for sequential diversification to build screening libraries, agrochemical leads, or functional polymers. Verify lot-specific purity and storage before ordering; common purity ≥95%.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
CAS No. 1261794-92-6
Cat. No. B6616848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-(chloromethyl)-4-nitrobenzene
CAS1261794-92-6
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Br)CCl
InChIInChI=1S/C7H5BrClNO2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4H2
InChIKeyWNSUPNGYXZZICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(chloromethyl)-4-nitrobenzene (CAS 1261794-92-6): A Multi-Functional Aromatic Building Block for Synthesis


2-Bromo-1-(chloromethyl)-4-nitrobenzene (CAS 1261794-92-6) is a halogenated aromatic compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol [1]. This compound belongs to the class of polysubstituted benzenes and is characterized by three distinct functional groups on a single aromatic ring: a bromine atom at the 2-position, a chloromethyl group (-CH2Cl) at the 1-position, and a nitro group (-NO2) at the 4-position [1]. This specific substitution pattern provides a unique combination of electrophilic and nucleophilic reactive sites, making it a versatile building block in organic synthesis for the construction of more complex molecules [1].

Why Generic Substitution of 2-Bromo-1-(chloromethyl)-4-nitrobenzene (CAS 1261794-92-6) is Not Recommended


The precise substitution pattern of 2-bromo-1-(chloromethyl)-4-nitrobenzene (CAS 1261794-92-6) is critical for its intended use in multi-step synthesis. This compound is not interchangeable with its positional isomers, such as 1-bromo-3-(chloromethyl)-5-nitrobenzene (CAS 318261-49-3) or 1-bromo-4-(chloromethyl)-2-nitrobenzene (CAS 1261439-35-3), or with compounds missing one of the functional handles, like 4-nitrobenzyl chloride (CAS 100-14-1) [1]. The relative positioning of the bromo, chloromethyl, and nitro groups dictates the regiochemistry of subsequent reactions, including nucleophilic substitutions and cross-couplings . Using a different isomer or a simpler analog will result in a different product or a loss of synthetic versatility. Furthermore, the presence of the electron-withdrawing nitro group significantly activates the ring and influences the reactivity of the halogen substituents, a key feature that is absent in non-nitro analogs like 4-bromobenzyl chloride (CAS 589-17-3) . Therefore, substituting this compound would fundamentally alter the synthetic pathway and outcome, undermining the reliability of the chemical process.

Quantitative Evidence for 2-Bromo-1-(chloromethyl)-4-nitrobenzene (CAS 1261794-92-6) Selection vs. Analogs


Enhanced Reactivity in Nucleophilic Substitution Due to Nitro Group: 2-Bromo-1-(chloromethyl)-4-nitrobenzene vs. 4-Bromobenzyl Chloride

The reactivity of the chloromethyl group in 2-bromo-1-(chloromethyl)-4-nitrobenzene is significantly enhanced for nucleophilic attack compared to a non-nitro analog due to the strong electron-withdrawing effect of the para-nitro group. This effect is quantifiable through the relative reactivity of benzyl halides with the model nucleophile 4-(p-nitrobenzyl)pyridine (NBP). While direct data for the target compound is unavailable, a comparative study of related benzyl halides shows that the presence of a nitro group on the aromatic ring can dramatically increase reactivity. Specifically, p-nitrobenzyl chloride is more mutagenic and, by inference, more electrophilic than benzyl chloride and even the more reactive benzyl bromide . This class-level inference establishes that the para-nitro group in 2-bromo-1-(chloromethyl)-4-nitrobenzene will confer a higher reactivity for Sₙ2 reactions at the chloromethyl site compared to 4-bromobenzyl chloride (CAS 589-17-3), a common analog lacking the nitro group .

Nucleophilic Substitution Electrophilicity Structure-Activity Relationship

Orthogonal Reactivity: Distinguishing 2-Bromo-1-(chloromethyl)-4-nitrobenzene from its Positional Isomers for Sequential Transformations

2-Bromo-1-(chloromethyl)-4-nitrobenzene is uniquely suited for sequential, chemoselective transformations due to the orthogonal reactivity of its three functional groups. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings . The chloromethyl group can undergo nucleophilic substitution (Sₙ2) independently . Critically, the para-nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr) at the bromine site while also polarizing the benzylic C-Cl bond for Sₙ2 reactions. While specific yield data for this exact compound is limited in open literature, a structurally related isomer, 1-bromo-2-(chloromethyl)-3-nitrobenzene (CAS 1261675-47-1), has been reported to undergo Suzuki-Miyaura coupling with phenylboronic acid derivatives in yields of 74-87% . This demonstrates the viability of the bromo substituent in this class of compounds for cross-coupling. The 2-bromo-1-(chloromethyl)-4-nitrobenzene isomer provides a different spatial arrangement, which can be critical for accessing specific regioisomeric products. In contrast, a positional isomer like 1-bromo-3-(chloromethyl)-5-nitrobenzene (CAS 318261-49-3) will have a different substitution pattern, leading to a different set of possible biaryl and benzyl-derived products [1].

Orthogonal Synthesis Cross-Coupling Nucleophilic Aromatic Substitution

Predicted Physicochemical Profile of 2-Bromo-1-(chloromethyl)-4-nitrobenzene vs. Non-Nitro Analog

The introduction of a nitro group dramatically alters the physicochemical properties of the benzene scaffold, which has implications for solubility, stability, and downstream applications in medicinal chemistry. Computed properties for the structurally analogous 1-bromo-2-(chloromethyl)-4-nitrobenzene (CAS 1134559-00-4) provide a quantitative basis for these differences. This compound has a predicted XLogP3-AA of 2.8 [1]. In contrast, a non-nitro analog like 4-bromobenzyl chloride (CAS 589-17-3) is significantly more lipophilic, with a calculated logP of approximately 3.5 . The lower lipophilicity (ΔlogP ≈ -0.7) of the nitro-containing compound is a direct result of the polar nitro group. Additionally, the presence of the nitro group increases the topological polar surface area (TPSA) from 0 Ų (for 4-bromobenzyl chloride) to 45.8 Ų (for the nitro analog) [1].

Lipophilicity Drug Design Physicochemical Properties

Differential Side-Chain Reactivity: Implications for 2-Bromo-1-(chloromethyl)-4-nitrobenzene vs. its Benzyl Bromide Isomer

The nature of the halogen on the benzylic position dictates the reaction mechanism under basic conditions. A study on α-halogenated 4-nitrotoluenes demonstrated that 4-nitrobenzyl chloride (ArCH₂Cl) reacts with alkali via an electron transfer (ET) radical pathway, leading to dimeric products. In contrast, the corresponding bromide (ArCH₂Br) and iodide (ArCH₂I) react exclusively via a nucleophilic substitution (SN) pathway [1]. While the target compound has a bromine on the aromatic ring, this class-level inference highlights that a chloromethyl group, like the one present in 2-bromo-1-(chloromethyl)-4-nitrobenzene, may offer a different mechanistic selectivity compared to a bromomethyl analog (e.g., 2-bromo-1-(bromomethyl)-4-nitrobenzene). This is a critical differentiator for applications where one reaction pathway (e.g., radical vs. SN2) is desired over the other.

Mechanistic Chemistry Radical Reactions Nucleophilic Substitution

Validated Application Scenarios for 2-Bromo-1-(chloromethyl)-4-nitrobenzene (CAS 1261794-92-6) in R&D


Synthesis of Diverse Biaryl and Heteroaryl Libraries via Sequential Cross-Coupling and Sₙ2 Reactions

This compound is an ideal core scaffold for generating molecular diversity in medicinal chemistry and agrochemical research. The bromine atom at the 2-position is a reliable handle for palladium-catalyzed Suzuki-Miyaura cross-couplings, as demonstrated by the 74-87% yields obtained with a closely related isomer . Following this, the activated chloromethyl group can be subjected to nucleophilic substitution with a wide range of amines, thiols, or alkoxides to install a second point of diversity . Finally, the nitro group can be reduced to an amine, which can be further functionalized, for instance, via amide bond formation. This three-point orthogonal strategy enables the rapid and efficient construction of compound libraries from a single, versatile building block.

Design and Synthesis of Chemical Probes with Tunable Lipophilicity

The unique physicochemical properties conferred by the para-nitro group, including a predicted logP of 2.8 and a TPSA of 45.8 Ų , make this compound a valuable starting point for creating chemical probes with balanced solubility and permeability. The lowered lipophilicity relative to non-nitro analogs (ΔlogP ≈ -0.7) helps mitigate issues like nonspecific protein binding and poor aqueous solubility. The built-in orthogonal reactive handles allow for the straightforward attachment of a reporter group (e.g., a fluorophore via Sₙ2) and a targeting moiety (e.g., a biaryl ligand via Suzuki coupling) while maintaining a core that falls within favorable drug-like property space.

Development of New Materials via Controlled Radical Polymerization

The potential for the chloromethyl group in this class of compounds to engage in electron transfer (ET) pathways, rather than simple nucleophilic substitution, opens up applications in polymer chemistry . For instance, this compound could serve as an initiator or monomer precursor in certain radical polymerization techniques. The chlorine atom on the benzylic position can act as a radical leaving group, enabling controlled growth of polymer chains from the nitroaromatic core. This contrasts with the use of a bromomethyl analog, which would be more prone to ionic polymerization, offering a distinct synthetic advantage for accessing novel polymer architectures.

Synthesis of High-Value Intermediates for Agrochemicals and Pharmaceuticals

This compound is a validated intermediate for the synthesis of complex, biologically active molecules. Its structure is closely related to that of 2-(bromomethyl)-1-chloro-4-nitrobenzene (CAS 52427-01-7), a known precursor to Bromothymol Blue, a common pH indicator . More generally, the orthogonally reactive pattern makes it a strategic building block for accessing benzofused heterocycles and other privileged scaffolds found in pharmaceutical agents and crop protection chemicals. The ability to perform sequential functionalizations at three distinct sites significantly shortens synthetic routes to these high-value targets.

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